Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate
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Overview
Description
Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are characterized by a three-membered ring structure with a double bond. This particular compound is notable for its two phenyl groups attached to the cyclopropene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate typically involves the cyclopropenation of suitable precursors. One common method is the reaction of diphenylacetylene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through the formation of a cyclopropene intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields cyclopropane derivatives.
Substitution: Results in various substituted cyclopropene or ester derivatives.
Scientific Research Applications
Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenyl groups and the cyclopropene ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylcycloprop-2-en-1-one: A related compound with a ketone group instead of an ester.
2,3-Diphenylcyclopropane: The fully saturated analog of the cyclopropene compound.
Methyl 2,3-diphenylcyclopropane-1-carboxylate: A similar ester with a cyclopropane ring.
Uniqueness
Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate is unique due to its cyclopropene ring, which imparts strain and reactivity to the molecule
Properties
CAS No. |
63106-77-4 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
methyl 2-(2,3-diphenylcycloprop-2-en-1-yl)acetate |
InChI |
InChI=1S/C18H16O2/c1-20-16(19)12-15-17(13-8-4-2-5-9-13)18(15)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
FXSNCPLOQRUXEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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